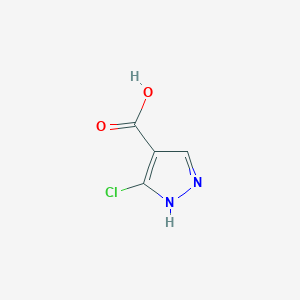

5-Chloro-1H-pyrazole-4-carboxylic acid

Description

BenchChem offers high-quality 5-Chloro-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFKZNFCUHQSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-1H-pyrazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 5-Chloro-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrazole-4-carboxylic acid is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional molecule, it incorporates a reactive chlorine atom and a versatile carboxylic acid group on a stable pyrazole core. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, plausible synthetic routes, and key reactivity patterns. Furthermore, it explores its applications as a crucial building block in the development of novel pharmaceuticals and agrochemicals, supported by established safety and handling protocols. This document serves as a technical resource for researchers aiming to leverage this valuable intermediate in their scientific endeavors.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of heterocyclic chemistry, recognized as a "biologically privileged" scaffold.[1] Its unique electronic properties, stability, and capacity for diverse substitutions have made it a frequent feature in a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmaceutical activities, underpinning their use in medicinal chemistry and drug discovery programs.[1] The strategic incorporation of functional groups, such as a chlorine atom and a carboxylic acid, as seen in 5-Chloro-1H-pyrazole-4-carboxylic acid, creates a versatile building block primed for constructing complex molecular architectures with tailored biological functions.

Core Chemical and Physical Properties

5-Chloro-1H-pyrazole-4-carboxylic acid is a solid organic compound whose structure is defined by a pyrazole ring substituted at the C4 and C5 positions.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-1H-pyrazole-4-carboxylic acid | N/A |

| CAS Number | 1186049-67-1 | [2] |

| Molecular Formula | C₄H₃ClN₂O₂ | [2] |

| Molecular Weight | 146.53 g/mol | [3] |

| Appearance | White to off-white powder/crystal (Expected) | N/A |

| Melting Point | Data not available; a related analog, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, melts at 162-166 °C.[4] | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base; poorly soluble in water and nonpolar solvents. | N/A |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="NH", pos="-1,0.5!", fontcolor="#202124"]; C3 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="0.7,0!", fontcolor="#202124"]; H3 [label="H", pos="-1.7,-1!", fontcolor="#202124"]; Cl [label="Cl", pos="1.7,0!", fontcolor="#202124"]; C_COOH [label="C", pos="0,-2!", fontcolor="#202124"]; O1_COOH [label="O", pos="-0.7,-2.7!", fontcolor="#202124"]; O2_COOH [label="OH", pos="0.7,-2.7!", fontcolor="#202124"];

// Bonds N1 -- N2 [len=1.2]; N2 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C3 -- H3 [len=1.2]; C5 -- Cl [len=1.2]; C4 -- C_COOH [len=1.2]; C_COOH -- O1_COOH [style=double, len=1.2]; C_COOH -- O2_COOH [len=1.2];

// Double bonds in ring N1 -- C5 [style=double, len=1.2]; C3 -- C4 [style=double, len=1.2]; }

Caption: Chemical Structure of 5-Chloro-1H-pyrazole-4-carboxylic acid.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its structure and data from analogous compounds.[5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | Pyrazole C3-H | δ 7.5 - 8.5 ppm (singlet) | The proton is on an electron-deficient aromatic ring, deshielded by the adjacent nitrogen and the electron-withdrawing C4-carboxyl and C5-chloro groups. |

| Carboxylic Acid -OH | δ 12.0 - 14.0 ppm (broad singlet) | Typical range for a carboxylic acid proton, highly deshielded and subject to hydrogen bonding. | |

| Pyrazole N-H | δ 13.0 - 15.0 ppm (broad singlet) | The N-H proton of a pyrazole is typically broad and appears at a very downfield shift. | |

| ¹³C NMR | Carboxylic Acid C=O | δ 160 - 175 ppm | Standard chemical shift for a carboxylic acid carbonyl carbon. |

| Pyrazole C3, C4, C5 | δ 110 - 150 ppm | The exact shifts are influenced by the substituents. The C5 attached to chlorine and the C4 attached to the carboxyl group will be significantly affected. | |

| FT-IR | O-H stretch (Carboxyl) | 2500 - 3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer. |

| C=O stretch (Carboxyl) | 1680 - 1720 cm⁻¹ (strong) | Typical stretching frequency for a carbonyl in a carboxylic acid. | |

| N-H stretch | 3200 - 3400 cm⁻¹ (medium, broad) | Associated with the pyrazole N-H group. | |

| C-Cl stretch | 600 - 800 cm⁻¹ | Expected region for a carbon-chlorine bond stretch. | |

| Mass Spec | [M]+, [M+2]+ | m/z ~146, ~148 | The presence of a chlorine atom will produce a characteristic isotopic pattern with a ratio of approximately 3:1 for the molecular ion peaks. |

Synthesis and Purification

The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid can be approached through a multi-step sequence starting from readily available precursors. A plausible and efficient pathway involves the formation of the pyrazole core followed by chlorination and hydrolysis.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure adapted from syntheses of similar pyrazole carboxylic acids.[7][8]

Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

-

Reaction Setup: To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add hydrazine hydrate dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Causality: The cyclocondensation reaction between the hydrazine and the malonate derivative is a classic method for forming the pyrazole ring.

Step 2: Chlorination to Ethyl 5-chloro-1H-pyrazole-4-carboxylate

-

Reaction Setup: In a fume hood, suspend the ethyl 5-hydroxy-1H-pyrazole-4-carboxylate from Step 1 in phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. The reaction should become a clear solution.

-

Workup: Carefully evaporate the excess POCl₃ under reduced pressure. Pour the cooled residue slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry. Causality: POCl₃ is a powerful chlorinating and dehydrating agent that effectively converts the hydroxy-pyrazole (or its tautomeric keto form) into the desired chloro-pyrazole.

Step 3: Hydrolysis to 5-Chloro-1H-pyrazole-4-carboxylic acid

-

Reaction Setup: Dissolve the ethyl 5-chloro-1H-pyrazole-4-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Heat the solution to reflux for 2-4 hours to saponify the ester.

-

Workup: Cool the solution and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). The carboxylic acid product will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product. Causality: Basic hydrolysis cleaves the ethyl ester to form the sodium carboxylate salt, which is water-soluble. Subsequent acidification protonates the salt, causing the water-insoluble carboxylic acid to precipitate, enabling its isolation.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites for chemical modification, making it a highly valuable synthetic intermediate.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions), amide bond formation (coupling with an amine using reagents like EDC or HATU), and reduction to an alcohol.

-

Chloro Substituent: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is facilitated by the electron-withdrawing nature of the pyrazole ring.

-

Pyrazole N-H: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.

Caption: Primary sites of reactivity and potential derivatizations.

Applications in Scientific Research

The utility of 5-Chloro-1H-pyrazole-4-carboxylic acid stems from its role as a versatile building block for creating larger, more complex molecules with potential biological activity.

Medicinal Chemistry and Drug Development

Pyrazole-based compounds are integral to modern drug design. This specific scaffold is particularly valuable for:

-

Enzyme Inhibitors: Pyrazole carboxylic acids have been successfully developed as potent inhibitors of various enzymes. For example, related structures are key components of inhibitors for targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), which is implicated in inflammatory diseases.[9] They have also been investigated as inhibitors of long-chain L-2-hydroxy acid oxidase (Hao2), a target related to blood pressure regulation.[10]

-

Anticancer Agents: The pyrazole nucleus is a common feature in molecules designed as anticancer therapeutics. Derivatives can be synthesized and screened for cytotoxic activity against various cancer cell lines, with some showing potent growth inhibition.

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined functional groups, this molecule is an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent lead compounds.

Agrochemicals

In agricultural science, pyrazole derivatives are used to develop new crop protection agents.

-

Herbicides: Certain pyrazole-carboxylic acids and their derivatives have demonstrated potent herbicidal activity, helping to control weed growth in crops.[4][11] The specific substitution pattern of 5-Chloro-1H-pyrazole-4-carboxylic acid makes it a candidate for synthesizing novel herbicides.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro-pyrazole derivatives provide a strong basis for safe handling protocols.[12][13][14][15]

GHS Hazard Identification (Predicted):

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Warning): Causes skin irritation.[3][14]

-

Serious Eye Damage/Irritation (Warning): Causes serious eye irritation.[3][14]

-

Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[3][14]

Table 3: Recommended Handling and Storage Procedures

| Aspect | Recommendation | Rationale |

| Engineering Controls | Handle only in a well-ventilated area, preferably within a chemical fume hood.[13] Ensure eyewash stations and safety showers are readily accessible.[12] | To minimize inhalation of dust and ensure rapid response in case of accidental exposure. |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14] | To prevent skin and eye contact with the irritating solid. |

| Handling Practices | Avoid formation of dust.[13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15] | To prevent ingestion and inhalation exposure. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16] | To ensure environmental protection and regulatory compliance. |

Conclusion

5-Chloro-1H-pyrazole-4-carboxylic acid is a strategically functionalized heterocyclic compound with considerable potential for researchers in chemistry and life sciences. Its defined reactivity at three distinct molecular sites—the carboxylic acid, the chlorine atom, and the pyrazole nitrogen—provides a robust platform for synthetic diversification. Its demonstrated relevance in constructing molecules for medicinal and agricultural applications underscores its importance as a high-value building block. Adherence to proper safety protocols is essential when handling this compound to mitigate its potential hazards. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory.

References

- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

- ChemicalBook. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.

- Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

- Smolecule. (2023, August 16). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

- PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.

- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.

- Capot Chemical. (2025, December 24). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate.

- Fisher Scientific. (2009, February 3). SAFETY DATA SHEET.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2024, October 18). Aldrich P56607 - SAFETY DATA SHEET.

- PubChem. (n.d.). 5-chloro-1H-pyrazole-3-carboxylic acid.

- LookChem. (n.d.). 5-(aminosulfonyl)-3-chloro-1-methyl-1H- pyrazol.

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- PubChem. (n.d.). Pyrazole-4-carboxylic acid.

- Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

- Marzaro, G., et al. (2021).

- ECHEMI. (n.d.). 5-chloro-1H-pyrazole-4-carboxylic acid.

- ChemicalBook. (n.d.). 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid.

- ResearchGate. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

- MySkinRecipes. (n.d.). 4-Chloro-1H-pyrazole-5-carboxylic acid.

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubMed. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Pyrazole-3-carboxylic Acid.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 54367-66-7 [smolecule.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Chloro-1H-pyrazole-4-carboxylic acid (CAS 1186049-67-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core functionalized with both a chloro and a carboxylic acid group, offers versatile handles for chemical modification, making it a valuable scaffold for the synthesis of diverse compound libraries. The pyrazole moiety is a well-established "privileged scaffold" in drug development, present in a wide array of approved drugs and clinical candidates. This is attributed to its ability to engage in various biological interactions, including hydrogen bonding and aromatic stacking, and its favorable metabolic stability.

This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, reactivity profile, potential applications in drug discovery, and safety considerations for 5-Chloro-1H-pyrazole-4-carboxylic acid.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 5-Chloro-1H-pyrazole-4-carboxylic acid is not extensively available in public literature. However, its properties can be inferred from closely related analogs and theoretical principles.

| Property | Value | Source/Comment |

| CAS Number | 1186049-67-1 | [1] |

| Molecular Formula | C₄H₃ClN₂O₂ | [1] |

| Molecular Weight | 146.53 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Data not available. For comparison, the N-methylated analog, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid, has a melting point of 197-198°C.[2] | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and aqueous base. | Inferred from structure |

Spectroscopic Data

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing two key signals:

-

A singlet for the pyrazole C3-H proton, likely in the range of δ 8.0-8.5 ppm.

-

A broad singlet for the carboxylic acid OH proton, typically downfield around δ 12-13 ppm. The NH proton of the pyrazole ring may also appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show four signals for the carbon atoms of the pyrazole ring and the carboxylic acid:

-

C=O: ~165-170 ppm

-

C5 (C-Cl): ~140-145 ppm

-

C3: ~135-140 ppm

-

C4: ~110-115 ppm

IR Spectroscopy: Key vibrational frequencies are expected to include:

-

A broad O-H stretch from the carboxylic acid dimer, centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid at approximately 1700-1720 cm⁻¹.

-

N-H stretching from the pyrazole ring around 3100-3300 cm⁻¹.

-

C=N and C=C stretching within the pyrazole ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146, with a characteristic M+2 isotope peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis

A specific, experimentally validated protocol for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid is not widely published. However, a plausible and robust synthetic route can be designed based on established pyrazole chemistry, particularly drawing from the synthesis of its N-methylated analog.[3][4] A likely approach involves the cyclization of a suitably functionalized precursor followed by chlorination and saponification.

Proposed Synthetic Pathway

A common strategy for constructing pyrazole-4-carboxylic acid scaffolds is through the reaction of a hydrazine with a β-keto ester derivative.

Caption: Proposed synthetic workflow for 5-Chloro-1H-pyrazole-4-carboxylic acid.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of the Pyrazole Core

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the reaction mixture to facilitate the formation of the enamine intermediate.

-

After cooling, add hydrazine hydrate dropwise while maintaining a low temperature.

-

Allow the reaction to proceed to form the cyclized product, Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

-

Isolate the product by filtration or extraction.

Step 2: Chlorination

-

Treat the pyrazole intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with ice water and neutralize to precipitate the chlorinated ester, Ethyl 5-chloro-1H-pyrazole-4-carboxylate.

-

Purify the product by recrystallization or column chromatography.

Step 3: Saponification

-

Dissolve the chlorinated ester from Step 2 in an alcoholic solvent (e.g., ethanol).

-

Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

-

Reflux the mixture for several hours to effect the hydrolysis of the ester.[3]

-

After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, 5-Chloro-1H-pyrazole-4-carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry.

Reactivity and Derivatization

5-Chloro-1H-pyrazole-4-carboxylic acid possesses two key functional groups that dictate its reactivity: the carboxylic acid and the chloro-substituted pyrazole ring.

Caption: Key reactivity pathways for 5-Chloro-1H-pyrazole-4-carboxylic acid.

-

Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations. It can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which then serves as a highly reactive intermediate for the formation of amides and esters. Direct coupling with amines, facilitated by coupling agents such as HATU or EDC, is a common strategy in medicinal chemistry to generate diverse carboxamide derivatives.[5]

-

Reactions at the Chloro Position: The chlorine atom at the 5-position of the pyrazole ring is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like Suzuki coupling (with boronic acids) and Buchwald-Hartwig amination (with amines) allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents at this position.

Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] 5-Chloro-1H-pyrazole-4-carboxylic acid is a particularly useful building block for several reasons:

-

Scaffold for Library Synthesis: Its bifunctional nature allows for sequential or orthogonal derivatization at the carboxylic acid and chloro positions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Vectorial Diversity: The pyrazole ring acts as a rigid scaffold that projects substituents into specific vectors of chemical space, which is crucial for optimizing interactions with biological targets.

-

Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic systems, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.

Recent research has highlighted the use of pyrazole carboxamide derivatives as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in a range of cancers.[7] The general structure of such inhibitors often involves a central pyrazole core with an amide linkage to a substituted aromatic ring, a structure readily accessible from 5-Chloro-1H-pyrazole-4-carboxylic acid.

Caption: Role of 5-Chloro-1H-pyrazole-4-carboxylic acid in a typical drug discovery workflow.

Safety and Handling

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

Mini-Reviews in Organic Chemistry. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021-02-01). Available from: [Link]

-

PubChem. 5-chloro-1H-pyrazole-3-carboxylic acid. Available from: [Link]

-

PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). Available from: [Link]

Sources

- 1. 5-Chloro-1H-pyrazole-4-carboxylic acid | 1186049-67-1 [sigmaaldrich.com]

- 2. Buy 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | 54367-66-7 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-chloro-1H-pyrazole-3-carboxylic acid | C4H3ClN2O2 | CID 44607726 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Specifically, derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as crucial intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of oncology and immunology research. This guide provides a comprehensive overview of the synthetic pathways leading to this valuable building block, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to the Synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid

Two principal retrosynthetic disconnections offer viable and efficient pathways to the target molecule. The first strategy involves the construction of a 5-hydroxypyrazole intermediate, followed by a deoxychlorination reaction. The second, and more classical approach, utilizes a Sandmeyer reaction on a 5-aminopyrazole precursor. Both routes culminate in the saponification of the corresponding ethyl ester to yield the desired carboxylic acid.

Route 1: Synthesis via a 5-Hydroxypyrazole Intermediate

This pathway leverages the tautomeric nature of 5-hydroxypyrazoles (which exist in equilibrium with pyrazol-5-ones) and their subsequent conversion to the chloro-derivative using a strong chlorinating agent.

Workflow for Route 1

Caption: Workflow for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid via a 5-hydroxypyrazole intermediate.

Step-by-Step Experimental Protocol for Route 1

Part A: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate

-

Preparation of Diethyl (ethoxymethylene)malonate: In a well-ventilated fume hood, a mixture of diethyl malonate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 140-150 °C for 2-3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and distilled under reduced pressure to afford diethyl (ethoxymethylene)malonate as a colorless oil.

-

Cyclization with Hydrazine Hydrate: To a solution of diethyl (ethoxymethylene)malonate (1.0 eq) in ethanol, hydrazine hydrate (1.0 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 5-hydroxy-1H-pyrazole-4-carboxylate.

Part B: Synthesis of Ethyl 5-chloro-1H-pyrazole-4-carboxylate

-

Chlorination with Phosphorus Oxychloride: A mixture of ethyl 5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) and phosphorus oxychloride (5-10 eq) is carefully heated to 90-100 °C and stirred for 3-5 hours.[1] The reaction should be performed under anhydrous conditions.

-

Work-up: After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed with cold water until neutral, and dried. This crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to give ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Part C: Saponification to 5-Chloro-1H-pyrazole-4-carboxylic acid

-

Hydrolysis: The ethyl 5-chloro-1H-pyrazole-4-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water. A solution of sodium hydroxide (2.0-3.0 eq) in water is added, and the mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified to pH 2-3 with concentrated hydrochloric acid. The precipitated white solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-Chloro-1H-pyrazole-4-carboxylic acid.

Route 2: Synthesis via a 5-Aminopyrazole Intermediate and Sandmeyer Reaction

This classic approach relies on the diazotization of a 5-aminopyrazole followed by a copper(I) chloride-mediated substitution to install the chloro group.

Workflow for Route 2

Caption: Workflow for the synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid via a 5-aminopyrazole intermediate.

Step-by-Step Experimental Protocol for Route 2

Part A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

-

Condensation Reaction: A solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) and hydrazine hydrate (1.0 eq) in toluene is heated at reflux for 8 hours.[2]

-

Isolation: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold toluene and dried under vacuum to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.

Part B: Sandmeyer Reaction to Ethyl 5-chloro-1H-pyrazole-4-carboxylate

-

Diazotization: Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

-

Work-up and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give ethyl 5-chloro-1H-pyrazole-4-carboxylate.

Part C: Saponification to 5-Chloro-1H-pyrazole-4-carboxylic acid

This step is identical to Part C of Route 1.

Comparison of Synthetic Routes

| Parameter | Route 1 (via 5-Hydroxypyrazole) | Route 2 (via 5-Aminopyrazole) |

| Starting Materials | Diethyl malonate, triethyl orthoformate | Ethyl (ethoxymethylene)cyanoacetate |

| Key Intermediates | Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | Ethyl 5-amino-1H-pyrazole-4-carboxylate |

| Key Transformation | Deoxychlorination with POCl₃ | Sandmeyer reaction |

| Reagent Toxicity | POCl₃ is highly corrosive and toxic. | Diazonium salts can be explosive if isolated. |

| Overall Yield | Generally good to high yields. | Yields can be variable depending on the efficiency of the Sandmeyer reaction. |

| Scalability | Readily scalable. | Diazotization requires careful temperature control, which can be challenging on a large scale. |

Purification and Characterization

The final product, 5-Chloro-1H-pyrazole-4-carboxylic acid, is typically a white to off-white solid.

-

Purification: The crude product obtained after acidification can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

-

Characterization: The structure and purity of the final compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the pyrazole ring protons and carbons, as well as the carboxylic acid proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula and isotopic pattern characteristic of a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-Cl bonds.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Safety and Handling

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

Hydrazine Hydrate: is toxic and a suspected carcinogen. It should be handled in a fume hood with appropriate personal protective equipment.

-

Diazonium Salts: are potentially explosive, especially when dry. They should be prepared and used in situ at low temperatures and should not be isolated.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and should be handled with care.

Conclusion

The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid is a critical process for the advancement of drug discovery programs, particularly in the development of kinase inhibitors. This guide has detailed two robust and adaptable synthetic routes, providing both the theoretical framework and practical protocols for their execution. The choice between the 5-hydroxypyrazole and the 5-aminopyrazole pathway will depend on the availability of starting materials, scalability requirements, and the specific safety infrastructure of the laboratory. By understanding the nuances of each synthetic step, researchers can efficiently produce this valuable intermediate, thereby accelerating the discovery of novel therapeutics.

References

-

PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

- Elmaaty, A. A., & El-ziaty, A. K. (2014). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 51(S1), E1-E10.

-

PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]

-

Baviskar, A. T., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

-

MySkinRecipes. 5-Chloro-1H-pyrazole-4-carboxylic acid. [Link]

-

PrepChem. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]

Sources

Structure Elucidation of 5-Chloro-1H-pyrazole-4-carboxylic acid: A Multi-Technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-pyrazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of targeted therapeutics, particularly kinase inhibitors and other pharmacologically active agents, necessitates an unambiguous confirmation of its chemical structure. This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We move beyond simple data reporting to explain the causality behind the selection of analytical techniques and the logic of spectral interpretation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and single-crystal X-ray Diffraction, this guide establishes a self-validating system for structural confirmation, ensuring the highest degree of scientific integrity for research and development applications.

The Strategic Importance of Structure Validation

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Experience: The first step in analyzing an unknown compound is to confirm its molecular weight and elemental formula. Mass spectrometry is the definitive technique for this purpose. For a halogenated compound like 5-Chloro-1H-pyrazole-4-carboxylic acid, MS provides a unique diagnostic signature: the isotopic pattern of chlorine. Nature dictates that chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This natural abundance results in two distinct molecular ion peaks separated by two mass units (M+ and M+2), with a corresponding 3:1 intensity ratio, which is a highly reliable indicator for the presence of a single chlorine atom.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized compound. Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Data Acquisition (Negative Ion Mode):

-

Rationale: The carboxylic acid is easily deprotonated, making negative ion mode [M-H]⁻ highly efficient and often producing a cleaner spectrum with less fragmentation.

-

Parameters:

-

Ionization Mode: ESI-Negative

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

-

-

Data Analysis:

-

Identify the molecular ion cluster for the deprotonated species [M-H]⁻.

-

Calculate the exact mass and compare it to the theoretical mass.

-

Verify the isotopic pattern for the presence of one chlorine atom.

-

Expected Data & Interpretation

The chemical formula for 5-Chloro-1H-pyrazole-4-carboxylic acid is C₄H₃ClN₂O₂. Its monoisotopic mass is 161.9859 Da.

| Parameter | Expected Value | Rationale & Interpretation |

| Theoretical Mass [M-H]⁻ | 160.9781 Da (for ³⁵Cl) | The high-resolution mass measurement should be within 5 ppm of this value, confirming the elemental composition. |

| Observed Peak 1 (M+) | m/z ≈ 160.98 | Corresponds to the molecule containing the ³⁵Cl isotope. |

| Observed Peak 2 (M+2) | m/z ≈ 162.98 | Corresponds to the molecule containing the ³⁷Cl isotope. |

| Intensity Ratio (M+ : M+2) | ~ 3 : 1 | This is the characteristic isotopic signature for a single chlorine atom, providing strong evidence for its presence.[1] |

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For our target molecule, we expect to see distinct absorptions for the carboxylic acid O-H and C=O bonds, the pyrazole N-H bond, and vibrations associated with the aromatic ring. The broadness of the O-H stretch is a key indicator of the strong hydrogen bonding typical of carboxylic acids.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Data & Interpretation

The IR spectrum provides a "fingerprint" that confirms the presence of the key functional moieties.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance & Interpretation |

| 3200 - 2500 | O-H stretch (Carboxylic Acid) | A very broad and strong absorption band, indicative of extensive hydrogen bonding.[4] |

| ~3150 | N-H stretch (Pyrazole Ring) | A medium to sharp peak, often appearing on the shoulder of the broad O-H band.[5] |

| ~1700 | C=O stretch (Carboxylic Acid) | A very strong and sharp absorption, confirming the carbonyl group. |

| ~1600 & ~1450 | C=C / C=N stretch (Ring) | Medium to strong absorptions characteristic of the pyrazole aromatic ring system.[6] |

| ~1250 | C-O stretch (Carboxylic Acid) | A strong absorption associated with the carboxylic acid C-O bond. |

| ~800 - 700 | C-Cl stretch | A medium to weak absorption in the fingerprint region, indicative of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. For 5-Chloro-1H-pyrazole-4-carboxylic acid, NMR will definitively place the substituents on the pyrazole ring. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it can dissolve the polar, acidic compound and allows for the observation of exchangeable protons (N-H and COOH).[8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a standard pulse sequence. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (~1024 or more) and a longer relaxation delay (5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] The spectral width should be ~220 ppm.

-

-

D₂O Exchange (Confirmation): After acquiring the initial ¹H NMR spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the acidic N-H and COOH protons will diminish or disappear due to proton-deuterium exchange.

Expected Data & Interpretation

mol [label=<

Cl

C₅

N¹

H

|

/

HOOC

C₄

C₃

N²

|

H

>]; } Caption: Atom numbering for NMR assignment.¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~13.5 | Broad Singlet | 1H | COOH | Very downfield shift, characteristic of a carboxylic acid proton involved in hydrogen bonding. Disappears upon D₂O exchange. |

| ~8.1 | Singlet | 1H | H-3 | The only proton directly attached to the pyrazole ring. It is a singlet as there are no adjacent protons to couple with. |

| ~14.0 (variable) | Very Broad Singlet | 1H | N-H | The pyrazole N-H proton. Its chemical shift can be highly variable and the peak is often very broad. Disappears upon D₂O exchange. |

¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| ~162 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| ~140 | C-5 | Carbon atom bearing the chlorine. The electronegative Cl atom shifts it downfield. |

| ~138 | C-3 | The sole CH carbon in the ring, its chemical shift can be confirmed with a DEPT-135 experiment. |

| ~105 | C-4 | The carbon atom attached to the carboxylic acid group. |

Single-Crystal X-ray Diffraction: The Unambiguous 3D Structure

Trustworthiness: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, irrefutable proof.[9] It determines the precise spatial arrangement of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions. This technique can, for example, definitively distinguish between the 5-chloro and 3-chloro isomers. A key feature to observe in the crystal structure would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a classic supramolecular motif.[10]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth (Self-Validating Step): The ability to grow high-quality single crystals is itself an indication of sample purity. Slow evaporation is a common and effective method.

-

Protocol: Dissolve the compound in a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to near-saturation in a small vial.[10] Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

Collect diffraction data using a modern diffractometer with Mo Kα radiation.[5]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to locate the positions of the atoms.

-

The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly precise molecular structure.

-

Expected Structural Features

-

Planarity: The five-membered pyrazole ring will be confirmed to be planar.

-

Connectivity: The positions of the chlorine atom at C5 and the carboxylic acid at C4 will be unequivocally determined.

-

Hydrogen Bonding: The analysis will reveal intermolecular interactions. The most probable interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[10][11] Weaker N-H···N or N-H···O interactions may also be present, linking these dimers into larger sheets or chains.[10]

Conclusion: A Synthesis of Complementary Evidence

The structure elucidation of 5-Chloro-1H-pyrazole-4-carboxylic acid is a clear demonstration of the power of a modern, multi-technique analytical workflow. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the essential functional groups. NMR spectroscopy maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment that can be confidently used to drive further research and development.

References

-

New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. Retrieved from [Link]

-

El-Faham, A., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181, 32. Retrieved from [Link]

-

Vlasyuk, N., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Visnav. (n.d.). Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS. Retrieved from [Link]

-

Mihai, C. I., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2588. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]

-

Pazio, A. E., et al. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E, 67(Pt 11), o2885. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

Kostova, I., et al. (2007). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 38(1), 1-10. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Zia-ur-Rehman, M., et al. (2010). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section C, 66(Pt 10), o472-o477. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

-

Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

Zia-ur-Rehman, M., et al. (2007). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E, 63(Pt 2), o661. Retrieved from [Link]

-

Lin, Q.-L., Zhong, P., & Hu, M.-L. (2007). 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(10), o3813. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Gertenbach, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. jchps.com [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1H-pyrazole-4-carboxylic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery. Its structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into numerous clinically significant drugs.[1] Marketed therapeutics such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscore the profound impact of this chemical motif.[1][2] Within this broad class, derivatives of 5-chloro-1H-pyrazole-4-carboxylic acid have emerged as a particularly fruitful area of investigation. The presence of the carboxylic acid group provides a critical anchor for derivatization, while the chloro-substituent can significantly influence electronic properties and metabolic stability. This guide offers a deep dive into the synthesis, mechanisms of action, and structure-activity relationships of these potent derivatives across key therapeutic areas, providing field-proven insights for professionals in drug development.

Core Synthetic Strategies: Building the Foundation

The accessibility of the 5-chloro-1H-pyrazole-4-carboxylic acid scaffold is crucial for its widespread exploration. Synthetic routes are typically robust, often beginning from readily available precursors. A common strategy involves the chlorination of a 5-hydroxy pyrazole intermediate, which can be prepared through cyclization reactions.

Caption: General synthetic route for 5-chloro-1H-pyrazole-4-carboxylic acid derivatives.

Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid

This protocol outlines a representative synthesis of the core scaffold, adapted from established methodologies.[3]

-

Chlorination: A mixture of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) and phosphorus oxychloride (50 ml) is stirred at 90-100°C for approximately 65 hours.

-

Work-up: Excess phosphorus oxychloride is removed by evaporation under reduced pressure. The resulting residue is carefully poured into ice-water.

-

Isolation of Carboxylic Acid: The precipitated crystals of 5-chloro-1-methyl-4-pyrazole-4-carboxylic acid are collected by filtration and dried.

-

Isolation of Ester Intermediate: The aqueous filtrate from step 3 is neutralized with 28% aqueous ammonia and extracted with diethyl ether. The ether extract is dried, and the solvent is evaporated to yield the intermediate, ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.

-

Hydrolysis (Saponification): The isolated ester intermediate is dissolved in a suitable solvent (e.g., a mixture of methanol and water) and treated with a base such as lithium hydroxide (LiOH) to hydrolyze the ester to the desired carboxylic acid.

-

Final Purification: The resulting carboxylic acid can be further purified by recrystallization to yield the final product.

Anticancer Activity: Targeting Malignant Proliferation

Pyrazole derivatives are well-documented anticancer agents, acting through diverse mechanisms to halt tumor growth and induce apoptosis.[4][5] The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold has been instrumental in developing potent inhibitors of several key oncogenic targets.

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for these derivatives is the inhibition of protein kinases, enzymes that are often aberrantly activated in cancer.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors that target both wild-type and drug-resistant gatekeeper mutant forms of the enzyme.[6] The representative compound 10h from one study demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[6]

-

Other Kinases: Pyrazole derivatives have also shown inhibitory activity against other critical cancer-related kinases, including EGFR, HER-2, and Aurora kinases, highlighting the scaffold's versatility.[4]

Caption: Inhibition of the FGFR signaling pathway by a pyrazole-based covalent inhibitor.

Structure-Activity Relationships (SAR)

Systematic structural modifications have yielded crucial insights into the anticancer activity of these compounds. For instance, in a series of 1H-pyrazole-4-carboxylic acid derivatives developed as ALKBH1 inhibitors, modifications to the pyrazole ring itself were found to be detrimental to activity.[7] This suggests the pyrazole-4-carboxylic acid moiety is essential for chelating with a key metal ion (Mn²⁺) in the enzyme's active site.[7] Potency was significantly enhanced by optimizing the substituents on other parts of the molecule, leading to the discovery of an inhibitor with an IC₅₀ value of 31 nM.[7]

Data Summary: Anticancer Potency

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole-Oxindole Conjugate | Tubulin | HeLa | 0.4 | [2] |

| Pyrazole-Thiazolidinone | Tubulin | SK-MEL-28 (Melanoma) | 3.46 | [2] |

| Sulfamoylphenyl Pyrazole | Carbonic Anhydrase IX/XII | MCF-7 (Breast) | 5.21 | [8] |

| 1H-Pyrazole-4-Carboxylic Acid | ALKBH1 Demethylase | HGC27 (Gastric) | Potent Activity Reported | [7] |

| 5-Amino-1H-pyrazole-4-carboxamide | pan-FGFR | NCI-H520 (Lung) | 0.019 | [6] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[2]

-

Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined.

Antimicrobial & Antifungal Activity: Combating Pathogens

The emergence of drug-resistant microbes and fungi poses a significant threat to public health and agriculture.[9][10] Pyrazole-4-carboxamides, derived from the 5-chloro-1H-pyrazole-4-carboxylic acid core, have been extensively developed as potent fungicides.[9][11]

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The primary target for the antifungal activity of these compounds is Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain.[9][12]

-

Energy Disruption: By inhibiting SDH, these molecules block the conversion of succinate to fumarate in the Krebs cycle and disrupt the electron transport chain. This effectively cuts off the fungal cell's primary energy supply, leading to cell death.

-

Molecular Interactions: Molecular docking studies reveal that the carboxamide moiety is crucial for binding. Specifically, the carbonyl oxygen atom forms key hydrogen bonds with amino acid residues such as TYR58 and TRP173 in the ubiquinone binding site (Qp site) of the SDH enzyme.[9][12]

Caption: Pyrazole-4-carboxamides inhibit the SDH enzyme, halting the Krebs cycle and ATP production.

Data Summary: Antifungal Potency

Many novel pyrazole-4-carboxamide derivatives exhibit fungicidal activities comparable to or exceeding those of commercial fungicides.[9]

| Compound | Target Fungus | Activity | Reference |

| 9m | Botrytis cinerea | Higher than Boscalid | [12] |

| TM-2 | Corn Rust | 2-4 times higher than Fluxapyroxad | [9] |

| 7d | Rhizoctonia solani | IC₅₀ = 3.29 µM (SDH inhibition) | [11] |

| 12b | Sclerotinia sclerotiorum | Remarkable Activity | [11] |

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This assay is used to determine the direct inhibitory effect of compounds on fungal growth.[12]

-

Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Compound Incorporation: The test compounds, dissolved in a minimal amount of solvent (e.g., acetone), are added to the molten PDA at various final concentrations. A solvent control is also prepared.

-

Plating: The medium is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from a actively growing culture of the target fungus (e.g., Botrytis cinerea) is placed in the center of each plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days until the mycelium in the control plate has reached the edge of the dish.

-

Measurement: The diameter of the fungal colony on each plate is measured.

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate. The EC₅₀ value is then determined from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases.[13] Pyrazole derivatives, most notably Celecoxib, are famous for their anti-inflammatory properties, which are primarily achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[14][15]

Mechanism of Action: Selective COX-2 Inhibition

-

Arachidonic Acid Pathway: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14]

-

Selectivity: While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

-

Efficacy: Many novel pyrazole derivatives exhibit potent COX-2 inhibitory activity and high selectivity indices (SI), with some compounds showing greater potency than the reference drug celecoxib.[14][16]

Data Summary: COX-2 Inhibition and Selectivity

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Edema Inhibition (%) | Reference |

| 125a | Potent | 8.22 | Not specified | [14] |

| 125b | Potent | 9.31 | Not specified | [14] |

| 145a | 0.034 - 0.052 | High | 78.9 - 96% | [14][16] |

| 151b | Potent | High | 71% | [14] |

| Celecoxib (Reference) | Potent | 8.17 | 82.8% | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[14][17]

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week.

-

Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another receives a standard drug (e.g., Celecoxib), and the other groups receive the test pyrazole derivatives, typically via oral gavage.

-

Induction of Inflammation: After one hour, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the control group.

Conclusion and Future Perspectives

The 5-chloro-1H-pyrazole-4-carboxylic acid scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The derivatives have demonstrated significant efficacy across diverse biological targets, including protein kinases, microbial enzymes, and key mediators of inflammation. The established synthetic routes allow for extensive chemical exploration, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Overcoming Drug Resistance: The development of covalent inhibitors targeting gatekeeper mutations in kinases is a promising strategy to combat acquired resistance in cancer therapy.[6]

-

Broadening the Spectrum: While antifungal activity is well-established, further exploration of antibacterial activity, particularly against resistant strains like MRSA and Acinetobacter baumannii, is warranted.[18]

-

Pharmacokinetic Optimization: Efforts to improve the drug-like properties of these derivatives, such as solubility and metabolic stability, will be critical for translating potent in vitro activity into in vivo efficacy.

-

Exploring New Targets: The inherent versatility of the pyrazole scaffold suggests it could be adapted to inhibit other emerging therapeutic targets in areas such as neurodegeneration and metabolic diseases.

By leveraging the insights from structure-activity relationships and mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this exceptional chemical class.

References

-

Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. [Link]

-

Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). ACS Publications. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. [Link]

-

Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]

-

In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2023). ResearchGate. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020). Jordan Journal of Chemistry (JJC). [Link]

-

View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. (n.d.). Frontier in Medical and Health Research. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. [Link]

-

Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. (n.d.). PrepChem.com. [Link]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). ResearchGate. [Link]

-

Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2025). ResearchGate. [Link]

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. [Link]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

-

Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH. [Link]

- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.).

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

-

Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). (Publication source not available). [Link]

-

5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Amerigo Scientific. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC - PubMed Central. [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

-

Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit. [Link]

-

Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal. [Link]

-